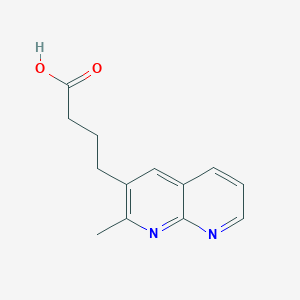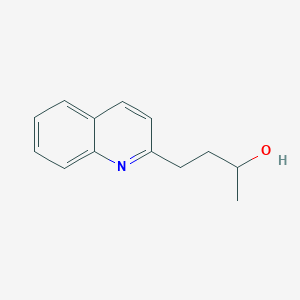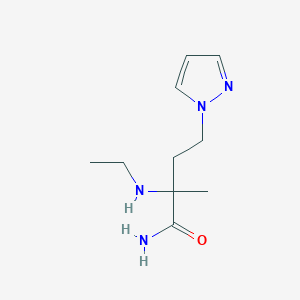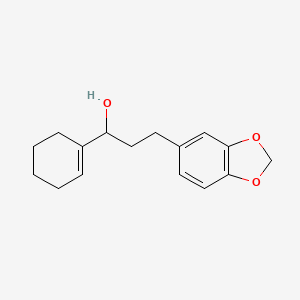
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol is a complex organic compound that features both a dioxane ring and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via Diels-Alder reactions or other cyclization methods.
Coupling of Rings: The final step involves coupling the dioxane and cyclohexene rings through a suitable linker, often using organometallic reagents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substitution reactions can occur at the hydroxyl group or the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol would depend on its specific application. In catalysis, it might act as a ligand to stabilize transition states. In biological systems, it could interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dioxolan-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- 3-(1,3-Dioxane-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
Uniqueness
The unique combination of the dioxane and cyclohexene rings in 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol sets it apart from similar compounds
Eigenschaften
Molekularformel |
C16H20O3 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-1-(cyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h4,7,9-10,14,17H,1-3,5-6,8,11H2 |
InChI-Schlüssel |
ZZLFPUYZWTURCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(CCC2=CC3=C(C=C2)OCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

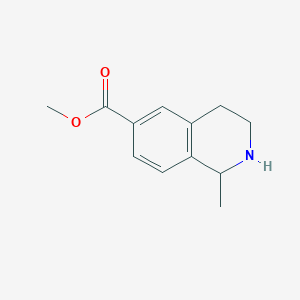

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
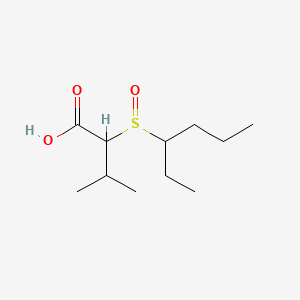
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
